4-bromo-1,5-dimethyl-1H-1,2,3-triazole 4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 885877-41-8
VCID: VC1987511
InChI: InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3
SMILES: CC1=C(N=NN1C)Br
Molecular Formula: C4H6BrN3
Molecular Weight: 176.01 g/mol

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

CAS No.: 885877-41-8

Cat. No.: VC1987511

Molecular Formula: C4H6BrN3

Molecular Weight: 176.01 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1,5-dimethyl-1H-1,2,3-triazole - 885877-41-8

Specification

CAS No. 885877-41-8
Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
IUPAC Name 4-bromo-1,5-dimethyltriazole
Standard InChI InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3
Standard InChI Key TYLRPDYYHMFCFT-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C)Br
Canonical SMILES CC1=C(N=NN1C)Br

Introduction

Structural Information

Molecular Identity and Basic Properties

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound with the molecular formula C₄H₆BrN₃ and a molecular weight of 176.02 g/mol . The compound is registered with CAS number 885877-41-8 . As a 1H-1,2,3-triazole derivative, it features a five-membered ring with three nitrogen atoms in sequential positions. The compound's structure is characterized by methyl substitutions at positions N-1 and C-5, with a bromine atom at the C-4 position.

Structural Representations

Multiple notation systems are employed to represent the molecular structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, providing different insights into its chemical architecture:

Representation TypeNotation
SMILESCC1=C(N=NN1C)Br
InChIInChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3
InChIKeyTYLRPDYYHMFCFT-UHFFFAOYSA-N
Canonical Name4-bromo-1,5-dimethyltriazole

Table 1: Structural representations of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Physicochemical Properties

The compound exhibits distinctive physicochemical characteristics that influence its behavior in various chemical environments:

PropertyValue
Molecular Weight176.02 g/mol
XLogP31.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area30.7 Ų
Boiling Point244°C at 760 mmHg
Heavy Atom Count8
Formal Charge0
Complexity87.4

Table 2: Physicochemical properties of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Analytical Data

Mass Spectrometry Data

Mass spectrometry provides crucial information about the fragmentation pattern and mass-to-charge ratios of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole across various ionization modes:

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.98178132.9
[M+Na]⁺197.96372136.3
[M+NH₄]⁺193.00832137.2
[M+K]⁺213.93766138.2
[M-H]⁻173.96722131.6
[M+Na-2H]⁻195.94917135.5
[M]⁺174.97395131.7
[M]⁻174.97505131.7

Table 3: Mass spectrometry data and predicted collision cross-section values for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Solution Preparation Guidelines

For research applications requiring precise solution concentrations, the following dilution protocols are recommended:

Target ConcentrationStock Solution Volume Required
For 1 mg Compound
1 mM5.6812 mL
5 mM1.1362 mL
10 mM0.5681 mL
For 5 mg Compound
1 mM28.4059 mL
5 mM5.6812 mL
10 mM2.8406 mL
For 10 mg Compound
1 mM56.8117 mL
5 mM11.3623 mL
10 mM5.6812 mL

Table 4: Solution preparation guidelines for laboratory use of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Synthesis Methods

Related Synthetic Methodologies

Synthesis approaches for related brominated triazoles provide insights into potential methods for producing 4-bromo-1,5-dimethyl-1H-1,2,3-triazole:

  • The preparation of 4,5-dibromo-1H-1,2,3-triazole has been documented via various routes, followed by selective N-substitution reactions with appropriate alkylating agents .

  • Bromination of 1-methyl-1H-1,2,3-triazole using appropriate brominating agents can yield 4-bromo-1-methyl-1H-1,2,3-triazole (CAS: 13273-53-5) , a close structural analog which could potentially be further modified to introduce the 5-methyl group.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies with appropriate brominated alkynes could potentially offer an alternative route to synthesize 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Chemical Reactivity

General Reactivity Patterns

As a brominated triazole, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole exhibits reactivity patterns characteristic of both the triazole core and the bromine functionality:

  • The bromine substituent at the C-4 position serves as an excellent leaving group, making the compound valuable in various metal-catalyzed coupling reactions.

  • The triazole ring contributes to the compound's stability while also providing sites for potential coordination with metals, functioning as a ligand in certain chemical transformations.

  • The N-1 position is already substituted with a methyl group, preventing reactions that would target this position, such as further alkylation.

Metal-Catalyzed Cross-Coupling Reactions

Similar to other brominated heterocycles, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole can potentially participate in various cross-coupling reactions:

  • Suzuki-Miyaura cross-coupling with arylboronic acids can generate 4-aryl-1,5-dimethyl-1H-1,2,3-triazoles. These reactions typically employ palladium catalysts such as Pd(OAc)₂ in the presence of appropriate bases like K₂CO₃ .

  • Sonogashira coupling with terminal alkynes can yield 4-alkynyl-1,5-dimethyl-1H-1,2,3-triazoles, further expanding the structural diversity accessible from this starting material.

Lithium-Halogen Exchange

Brominated triazoles can undergo bromine-lithium exchange reactions when treated with alkyllithium reagents (such as butyllithium) at low temperatures. The resulting lithiated species can be quenched with various electrophiles to introduce diverse functional groups at the C-4 position .

Applications

Synthetic Intermediates

4-Bromo-1,5-dimethyl-1H-1,2,3-triazole serves as a valuable synthetic intermediate in the preparation of more complex triazole derivatives. The bromine functionality provides a convenient handle for further functionalization through various transformations:

  • The compound can participate in cross-coupling reactions to generate libraries of 4-substituted-1,5-dimethyl-1H-1,2,3-triazoles with potential applications in medicinal chemistry.

  • It can serve as a precursor for the synthesis of triazole-based ligands for coordination chemistry and catalysis applications.

Material Science Applications

1,2,3-Triazole derivatives have found applications in material science, including:

  • Components in dyes and photographic materials

  • Photostabilizers for various materials

  • Corrosion inhibitors for copper alloys

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 5: Hazard statements for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Precautionary Measures

The following precautionary measures are recommended when handling this compound:

Precautionary StatementDescription
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
P330Rinse mouth
P332+P313If skin irritation occurs: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse
P501Dispose of contents/container according to local regulations

Table 6: Precautionary statements for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator